molecular formula C20H15N3O3S B1386871 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1170884-67-9

4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1386871
M. Wt: 377.4 g/mol
InChI Key: WXPVQBZXYHAAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol (BTNT) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. BTNT is a sulfur-containing heterocyclic compound, and its unique structure gives it a range of useful properties and applications.

Mechanism Of Action

4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is known to interact with various molecules, including H2S and other small molecules, through hydrogen bonding and hydrophobic interactions. The compound is able to bind to H2S and other molecules, allowing it to transport them to target sites. In addition, 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to form complexes with metal ions, which can be used to modulate the activity of enzymes and other proteins.

Biochemical And Physiological Effects

4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol has been studied for its potential biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, suggesting that it may be useful in the treatment of cancer. In addition, 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to protect cells from oxidative stress, suggesting that it may have applications in the treatment of diseases caused by oxidative stress.

Advantages And Limitations For Lab Experiments

4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable in a range of different conditions. In addition, 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is non-toxic and has a low cost, making it an ideal tool for scientific research. However, 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research on 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol. The compound could be studied for its potential applications in drug delivery, as its unique structure allows it to bind to various molecules and transport them to target sites. In addition, 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol could be studied for its potential applications in the treatment of diseases caused by oxidative stress. Furthermore, 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol could be studied for its potential applications in the detection of H2S in biological samples. Finally, 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol could be studied for its potential applications in the inhibition of cancer cell growth and induction of apoptosis.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol has a range of applications in scientific research, including its use as a fluorescent probe for the detection of hydrogen sulfide (H2S) in biological media. The compound exhibits strong fluorescence in the presence of H2S, making it a useful tool for the detection of H2S in biological samples. In addition, 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in drug delivery, as its unique structure allows it to bind to various molecules and transport them to target sites.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c27-20-22-21-19(23(20)14-8-9-17-18(10-14)26-12-25-17)11-24-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPVQBZXYHAAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)COC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol

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